Methanone, (3-amino-2-methylphenyl)phenyl-

Description

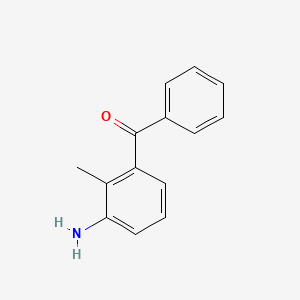

Methanone, (3-amino-2-methylphenyl)phenyl- (IUPAC name: (3-amino-2-methylphenyl)(phenyl)methanone) is a diarylketone with a molecular formula of C₁₄H₁₃NO and a molecular weight of 211.26 g/mol. Its structure consists of a carbonyl group flanked by two aromatic rings: one phenyl group and a 3-amino-2-methylphenyl group. This compound is of interest in medicinal chemistry due to the presence of an amino group, which can participate in hydrogen bonding and enhance interactions with biological targets .

Properties

CAS No. |

62261-43-2 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

(3-amino-2-methylphenyl)-phenylmethanone |

InChI |

InChI=1S/C14H13NO/c1-10-12(8-5-9-13(10)15)14(16)11-6-3-2-4-7-11/h2-9H,15H2,1H3 |

InChI Key |

NHTALIXIQROOBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-amino-2-methylphenyl)phenyl- typically involves the following steps:

Starting Materials: The synthesis begins with benzophenone and 3-amino-2-methylbenzene.

Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

Procedure: The benzophenone is reacted with 3-amino-2-methylbenzene in a Friedel-Crafts acylation reaction to form the desired product.

Industrial Production Methods

In an industrial setting, the production of Methanone, (3-amino-2-methylphenyl)phenyl- may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-amino-2-methylphenyl)phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

Methanone, (3-amino-2-methylphenyl)phenyl- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanone, (3-amino-2-methylphenyl)phenyl- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(2-Aminophenyl)(phenyl)methanone (o-Aminobenzophenone)

- Molecular Formula: C₁₃H₁₁NO

- Molecular Weight : 197.23 g/mol

- Key Differences : Lacks the 2-methyl group present in the target compound.

- The melting point of o-aminobenzophenone is ~120–125°C, while the target compound’s methyl group may lower its melting point due to disrupted crystal packing .

4-Amino-3-(1H-indol-1-yl)phenylmethanone

- Molecular Formula : C₂₁H₁₆N₂O₂

- Molecular Weight : 328.37 g/mol

- Key Differences : Incorporates an indole ring and a 4-hydroxyphenyl group.

- Biological Activity :

- Exhibits antifungal and anti-inflammatory properties by inhibiting ergosterol biosynthesis (MIC: 2–8 µg/mL against Candida albicans) .

- The hydroxyl group enhances water solubility (log P ~3.5) compared to the target compound, which may have higher lipophilicity (log P ~3.8) due to the methyl group .

Chloro-Hydroxy-Methoxy Phenyl Ethanones

- Examples: [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS: 50317-52-7) 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (CAS: 69240-98-8)

- Molecular Formula : C₉H₉ClO₃ (all isomers)

- Melting Points : 97–110°C (higher than the target compound due to polar substituents) .

- Synthesis : Prepared via Friedel-Crafts acylation or hydrolysis of esters, contrasting with the target compound’s likely synthesis from substituted anilines and benzaldehyde derivatives .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | log P<sup>a</sup> | Melting Point (°C) | Water Solubility (log S)<sup>b</sup> |

|---|---|---|---|---|

| Target Compound | 211.26 | ~3.8 | Estimated 90–100 | -4.2 (moderate) |

| o-Aminobenzophenone | 197.23 | 3.2 | 120–125 | -3.8 |

| Indole-containing Methanone | 328.37 | 3.5 | 160–165 | -3.5 |

| Chloro-Hydroxy Methanone | 200.62 | 2.1 | 97–110 | -2.9 |

<sup>a</sup> Predicted octanol-water partition coefficient. <sup>b</sup> Logarithm of molar solubility; lower values indicate poorer solubility.

Target Compound (Inferred Properties) :

- Oral Bioavailability : Likely adheres to Lipinski’s Rule of Five (molecular weight <500, log P <5).

- Caco-2 Permeability: Moderate (~15 × 10⁻⁶ cm/s), similar to o-aminobenzophenone .

- Toxicity : Low risk of adverse effects due to absence of reactive functional groups.

Comparison with 4-Amino-3-(1H-indol-1-yl)phenylmethanone :

Key Research Findings

Substituent Impact : Methyl groups enhance lipophilicity but may reduce hydrogen-bonding capacity, affecting solubility and target binding .

Biological Relevance: Amino-substituted diarylketones show promise as kinase inhibitors and antimicrobial agents, though activity varies with substituent electronic and steric profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.